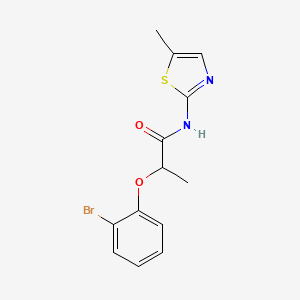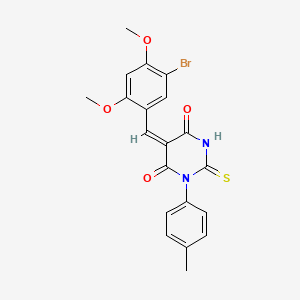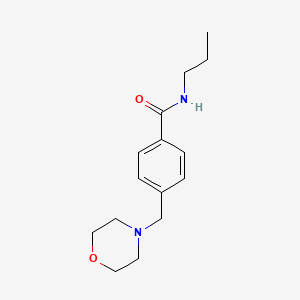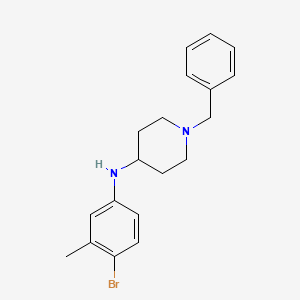
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Descripción general
Descripción
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C13H12BrNOS. It is also known as BPTP and is used in scientific research as a tool compound to study the role of protein tyrosine phosphatases (PTPs) in various biological processes. PTPs are a class of enzymes that catalyze the removal of phosphate groups from tyrosine residues in proteins, thereby regulating their activity. BPTP is a potent and selective inhibitor of PTPs, making it an important tool for studying their function.
Mecanismo De Acción
BPTP inhibits PTP activity by binding to the active site of the enzyme. PTPs catalyze the removal of phosphate groups from tyrosine residues in proteins, thereby regulating their activity. BPTP binds to the active site of PTPs and prevents them from carrying out their catalytic function. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BPTP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by targeting PTPs involved in cell proliferation. BPTP has also been shown to improve glucose tolerance in diabetic mice by inhibiting PTPs involved in insulin signaling. Additionally, BPTP has been shown to modulate the immune response by inhibiting PTPs involved in T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BPTP in lab experiments include its potency and selectivity for PTPs. BPTP has been shown to be a highly effective inhibitor of PTPs, making it an important tool for studying their function. Additionally, BPTP is selective for PTPs, meaning that it does not inhibit other enzymes in the cell. This allows researchers to specifically study the role of PTPs in various biological processes.
The limitations of using BPTP in lab experiments include its potential toxicity and off-target effects. BPTP has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, BPTP may have off-target effects on other enzymes in the cell, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving BPTP. One area of research is the development of more potent and selective PTP inhibitors. While BPTP is a highly effective inhibitor of PTPs, there is still room for improvement in terms of potency and selectivity. Additionally, further research is needed to understand the role of specific PTPs in various biological processes. This could lead to the development of targeted therapies for diseases involving dysregulated PTP activity. Finally, the use of BPTP in combination with other drugs or therapies could enhance its effectiveness and reduce potential toxicity.
Aplicaciones Científicas De Investigación
BPTP is used as a tool compound in scientific research to study the role of PTPs in various biological processes. PTPs are involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders. BPTP has been shown to be a potent and selective inhibitor of PTPs, making it an important tool for studying their function.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVZVYEIJMGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)



![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)
![2,5-dimethoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4765326.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)
